(1S,2R)-2-Phenylcyclohexanol

Description

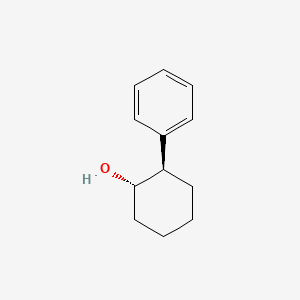

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432512 | |

| Record name | (1S,2R)-2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34281-92-0 | |

| Record name | (+)-trans-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34281-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034281920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2U0RW1Y61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (1S,2R)-2-phenylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to (1S,2R)-2-phenylcyclohexanol, a valuable chiral auxiliary and building block in asymmetric synthesis. The document details established experimental protocols, presents quantitative data for key methodologies, and visualizes reaction pathways and workflows to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a chiral alcohol that has found significant application as a chiral auxiliary in a variety of stereoselective transformations, including Diels-Alder reactions, alkylations, and reductions. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol. The synthesis of enantiomerically pure this compound is therefore of considerable interest. This guide focuses on the most prevalent and effective synthetic strategies, including asymmetric dihydroxylation, enzymatic kinetic resolution, and asymmetric reduction.

Key Synthetic Methodologies

Several robust methods have been developed for the synthesis of enantiomerically enriched this compound. The most prominent and practical approaches are Sharpless Asymmetric Dihydroxylation, lipase-catalyzed kinetic resolution of the corresponding racemic alcohol, and asymmetric reduction of 2-phenylcyclohexanone.

Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the synthesis of this compound starting from 1-phenylcyclohexene. This method proceeds via the formation of a chiral diol, which is then converted to the desired product. The enantioselectivity is controlled by the use of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). For the synthesis of the (1S,2R)-enantiomer, the (DHQ)₂PHAL ligand is employed in the AD-mix-α.[1]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 1-Phenylcyclohexene | AD-mix-α | 99 | 97 |

| 2 | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | Raney Nickel, H₂ | 69 (after recrystallization) | >99.5 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Step 1: Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

-

To a stirred mixture of AD-mix-α in tert-butyl alcohol and water at room temperature, add 1-phenylcyclohexene.

-

Stir the resulting slurry vigorously at room temperature for 24 hours.

-

Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.

-

Add ethyl acetate and stir for an additional 30 minutes.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers, wash with 2 M NaOH, and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Step 2: Synthesis of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

-

Prepare a solution of the crude (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol in ethanol.

-

Add a slurry of Raney nickel in ethanol to the diol solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 1200 psi) at room temperature for an extended period (e.g., 4 days).

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Recrystallize the crude product from petroleum ether to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.[1]

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

References

(1S,2R)-2-phenylcyclohexanol physical properties

An In-depth Technical Guide on the Physical Properties of (1S,2R)-2-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound utilized in organic synthesis and pharmaceutical development.[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a chiral alcohol that serves as a significant intermediate in the synthesis of various pharmaceuticals, particularly where stereochemistry is crucial for efficacy and safety.[1] It is also used in the formulation of fragrances and flavoring agents.[1][2]

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O | [1][3][4][5] |

| Molar Mass | 176.26 g/mol | [1][6] |

| Appearance | White to off-white or light yellow crystalline powder with a sweet aroma.[1][2][3] | |

| Purity | ≥ 97.5% (Chiral Purity), ≥ 99% (Chiral HPLC) | [1][2] |

| CAS Number | 34281-92-0 | [1][3][4][5] |

| PubChem CID | 9898975 | [6] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | References |

| Melting Point | 63 - 67 °C | [1] | |

| 64 - 66 °C | (lit.) | [3] | |

| 65 °C | [7] | ||

| Boiling Point | 105 °C | at 3 mmHg (lit.) | [1][2] |

| 276 - 281 °C | (lit.) | [3] | |

| 279 °C | [7] | ||

| Optical Rotation | +55 to +61 ° | c=1 in Methanol, at 20°C | [1] |

| +60 ° | c=10 in Methanol | [3] | |

| +55 ± 1 ° | c=10 in MeOH, at 20°C | [2] | |

| Density | ~0.9452 g/cm³ | (rough estimate) | [3] |

| Solubility | Almost transparent | in Methanol | [8] |

| Storage | 2 - 8 °C | [2][3][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols standardly used in chemical research.

Melting Point Determination

The melting point is a critical indicator of purity for a solid substance.[9] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[10]

Protocol: Capillary Method using a Melting Point Apparatus [11][12]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of about 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[10]

-

Accurate Determination: Heat the block to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] It is a characteristic property useful for identification and assessing purity.[15]

Protocol: Capillary Method (Thiele Tube) [13][14]

-

Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.

-

Capillary Inversion: Take a small capillary tube, seal one end, and place it into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[13]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

-

Recording: Remove the heat source when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[13]

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is a defining characteristic of enantiomers.

Protocol: Polarimetry

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., Methanol) to a known concentration (c), typically in g/mL.

-

Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path.

-

Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Experimental and Analytical Workflow

The characterization of a chemical compound like this compound involves a logical sequence of experiments to determine its physical and structural properties.

Caption: Workflow for Physical and Spectroscopic Characterization.

Spectroscopic Sample Preparation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean vial.[16][17]

-

Filtration: To ensure a homogeneous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[16]

-

Final Volume: Adjust the solution height in the NMR tube to about 4-5 cm.[18]

-

Capping: Cap the NMR tube securely and label it appropriately.

Infrared (IR) Spectroscopy

Protocol: KBr Pellet Method [19][20]

-

Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[19][20]

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

-

Sample Solubilization: Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[21]

-

Dilution: Dilute an aliquot of this solution further with a suitable solvent system (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[21]

-

Filtration: If any precipitate is present, filter the final solution to prevent clogging of the instrument's tubing.[21]

-

Vial Transfer: Transfer the filtered solution into a standard 2 mL mass spectrometry vial for analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,2R)-2-phenylcyclohexan-1-ol [stenutz.eu]

- 8. (1R,2S)-(-)-TRANS-2-PHENYL-1-CYCLOHEXANOL | 98919-68-7 [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. sites.bu.edu [sites.bu.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(1S,2R)-2-Phenylcyclohexanol: A Technical Guide for Drug Development Professionals

CAS Number: 34281-92-0[1]

This technical guide provides an in-depth overview of (1S,2R)-2-phenylcyclohexanol, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis methodologies, and its critical role in the stereoselective preparation of pharmaceutical intermediates.

Compound Properties

This compound is a chiral alcohol valued for its role as a versatile intermediate in the synthesis of enantiomerically pure compounds.[2][3] Its rigid cyclohexane framework and the stereodirecting influence of the phenyl group are instrumental in achieving high levels of stereocontrol in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [2] |

| Molar Mass | 176.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 276-281 °C | [2] |

| Optical Rotation | [α]²⁰/D +55° to +61° (c=1 in Methanol) | |

| Purity (Chiral) | ≥ 97.5% |

Synthesis Methodologies

The enantiomerically pure form of this compound is accessible through several synthetic strategies. The two most prominent and well-documented methods are Sharpless Asymmetric Dihydroxylation and Lipase-Catalyzed Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation

This method provides a direct route to the chiral diol precursor of this compound from 1-phenylcyclohexene. The subsequent selective reduction of the tertiary hydroxyl group yields the target compound.

Experimental Protocol: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from Organic Syntheses.

Part A: (+)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

-

To a 3-L flask equipped with a mechanical stirrer, add t-butyl alcohol (375 mL) and water (375 mL).

-

Add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).

-

Add (DHQ)₂PHAL (487 mg, 0.625 mmol) and potassium osmate(VI) dihydrate (46 mg, 0.125 mmol).

-

Add 1-phenylcyclohexene (39.6 g, 0.25 mol) to the stirred mixture.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

Add sodium sulfite (50 g) and stir for an additional hour.

-

Extract the mixture with ethyl acetate (3 x 250 mL).

-

Wash the combined organic layers with 2 M NaOH (2 x 100 mL) and brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Part B: (+)-(1S,2R)-trans-2-Phenylcyclohexanol

-

Prepare a slurry of Raney nickel (approx. 40 g) in ethanol (200 mL) in a 1-L flask.

-

Add the crude (+)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (41.2 g, 0.21 mol) to the flask.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 48 hours.

-

Filter the reaction mixture through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hexanes to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach involves the resolution of racemic trans-2-phenylcyclohexanol. A lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclohexanol

This protocol is adapted from Organic Syntheses.

Part A: Racemic trans-2-phenylcyclohexyl chloroacetate

-

Dissolve racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL).

-

Add 4-dimethylaminopyridine (DMAP, 300 mg, 2.5 mmol) and chloroacetyl chloride (50 mL, 0.625 mol).

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction and carefully add saturated sodium bicarbonate solution (350 mL).

-

Stir vigorously for 3 hours.

-

Separate the organic layer, dry over anhydrous potassium carbonate, filter, and concentrate to yield the racemic chloroacetate.

Part B: Enzymatic Resolution

-

Prepare a pH 7 buffer solution.

-

To a rapidly stirred solution of the racemic trans-2-phenylcyclohexyl chloroacetate (106 g, 0.419 mol) in the buffer, add Pseudomonas fluorescens lipase (e.g., Amano Lipase PS).

-

Maintain the pH at 7.0 by the controlled addition of 1 N NaOH.

-

Monitor the reaction until approximately 50% hydrolysis is achieved.

-

Extract the mixture with diethyl ether.

-

Separate the organic layer and dry over anhydrous sodium sulfate.

Part C: Isolation of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

-

The unreacted (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate is isolated from the ethereal solution.

-

Hydrolyze the isolated chloroacetate using 2 N sodium hydroxide in methanol at reflux for 3 hours.

-

Cool the mixture, neutralize to pH 7 with 3 N sulfuric acid, and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Recrystallize the solid from petroleum ether to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.

Applications in Drug Development

This compound serves as a cornerstone chiral auxiliary in the asymmetric synthesis of a wide array of molecules, including those with significant therapeutic potential. Its utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis of single-enantiomer drugs. The stereochemistry of a drug is often critical to its efficacy and safety.

This chiral auxiliary has been employed in various asymmetric transformations, such as:

-

Alkylation Reactions: To set stereocenters adjacent to carbonyl groups.

-

Aldol Reactions: For the stereoselective formation of β-hydroxy carbonyl compounds.

-

Diels-Alder Reactions: To control the facial selectivity of cycloadditions.

-

Ene Reactions: For the stereoselective formation of carbon-carbon bonds.

While this compound is instrumental in the synthesis of biologically active molecules, it is important to note that the auxiliary itself is typically removed from the final drug substance. As such, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in or modulates specific biological signaling pathways. Its role is primarily to facilitate the stereoselective synthesis of the active pharmaceutical ingredient.

Conclusion

This compound is a well-established and highly effective chiral auxiliary for asymmetric synthesis. Its accessibility through robust and scalable synthetic routes, combined with its excellent stereodirecting ability, makes it an invaluable tool for chemists in the pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for the practical application of this compound in the synthesis of complex, enantiomerically pure molecules destined for drug discovery and development pipelines.

References

The Structure of a Stereodirecting Workhorse: A Technical Guide to (1S,2R)-2-Phenylcyclohexanol

Introduction

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount to biological function and material properties, chiral auxiliaries serve as indispensable tools for exerting stereochemical control. Among these, (1S,2R)-2-phenylcyclohexanol has emerged as a robust and highly effective auxiliary, prized for its conformational rigidity and predictable stereodirecting influence.[1][2] This guide provides an in-depth analysis of the structural features of this compound, from its fundamental stereochemical assignment to its preferred three-dimensional conformation in solution. Understanding this structure is critical for researchers, scientists, and drug development professionals who seek to leverage its capabilities in achieving high diastereoselectivity in a variety of chemical transformations. We will explore the causality behind its structural stability, the spectroscopic evidence that validates its conformation, and the stereoselective synthetic protocols that grant access to this valuable molecule.

Chapter 1: Stereochemical Assignment and Nomenclature

The unambiguous definition of a chiral molecule begins with its name. The compound of interest is systematically named (1S,2R)-2-phenylcyclohexan-1-ol . Let us dissect this nomenclature to understand the precise spatial arrangement it describes.

-

Parent Structure : The molecule is based on a cyclohexanol ring, with a phenyl group as a second substituent.

-

Numbering : The carbon atom bearing the hydroxyl (-OH) group is designated as C1, and the adjacent carbon bearing the phenyl (-C₆H₅) group is C2.

-

Trans Configuration : The designation trans-2-phenylcyclohexanol, often used as a common name, indicates that the hydroxyl and phenyl groups reside on opposite faces of the cyclohexane ring.[3]

-

Absolute Configuration (Cahn-Ingold-Prelog Convention) : The (1S, 2R) prefix defines the absolute stereochemistry at the two chiral centers:

-

At C1 (bearing the -OH group) : The priority of substituents is O > C2 > C6 > H. Following the path from highest to lowest priority, the configuration is assigned as S.

-

At C2 (bearing the -Ph group) : The priority of substituents is C₆H₅ > C1 > C3 > H. The configuration is assigned as R.

-

This precise stereochemical identity is crucial, as it is the foundation of the molecule's ability to induce chirality.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R)-2-phenylcyclohexan-1-ol | [4] |

| Synonyms | (+)-trans-2-Phenyl-1-cyclohexanol | [5] |

| CAS Number | 34281-92-0 | [3] |

| Molecular Formula | C₁₂H₁₆O | [6] |

| Molecular Weight | 176.25 g/mol | [4] |

| Melting Point | 62-63 °C | [5] |

Chapter 2: Conformational Analysis in Three Dimensions

The efficacy of this compound as a chiral auxiliary is not merely due to its stereocenters, but to the rigid and predictable conformation of the cyclohexane ring. Cyclohexane famously adopts a low-energy chair conformation to minimize both angle and torsional strain.[7] For a disubstituted cyclohexane, two distinct chair conformations are possible through a "ring-flip" process.

For trans-1,2-disubstituted cyclohexanes, one chair conformer will have both substituents in axial (a) positions, while the other will have both in equatorial (e) positions. The governing principle of conformational analysis is that bulky substituents preferentially occupy the equatorial position to avoid destabilizing steric clashes with other axial substituents, known as 1,3-diaxial interactions .[8]

In the case of this compound, the two chair conformers are the diequatorial (1e, 2e) and the diaxial (1a, 2a).

The phenyl group is significantly bulkier than the hydroxyl group. Computational and experimental data for phenylcyclohexane show a strong preference for the equatorial position.[9] Therefore, the equilibrium overwhelmingly favors the diequatorial conformer, where both the large phenyl group and the hydroxyl group avoid destabilizing 1,3-diaxial interactions. This results in a conformationally locked system where the relative positions of the substituents, and thus the chiral environment they create, are well-defined.

Chapter 3: Spectroscopic and Crystallographic Characterization

The diequatorial conformation of this compound is not merely theoretical; it is definitively confirmed by spectroscopic data, particularly ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the relative orientation of protons in a cyclohexane ring. The magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them.

-

Axial-Axial Coupling (J_ax,ax) : Protons in a trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10–12 Hz .

-

Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq) Coupling : These arrangements have smaller dihedral angles (~60°), leading to much smaller coupling constants, typically 2–5 Hz .[10]

In the favored diequatorial conformer of this compound, the protons at C1 and C2 (H1 and H2) are necessarily in a trans-diaxial orientation. Therefore, the ¹H NMR spectrum is expected to show a large coupling constant for the signal corresponding to H1, split by H2. This large J-value is the key spectroscopic signature confirming the conformation.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant (J, Hz) | Rationale |

| H1 (on C-OH) | ~3.6 - 4.2 | Doublet of triplets (dt) or multiplet | J(H1-H2) ≈ 10-12 Hz | H1 is axial, showing large diaxial coupling to H2 and smaller couplings to equatorial protons on C6. |

| H2 (on C-Ph) | ~2.5 - 3.0 | Doublet of triplets (dt) or multiplet | J(H2-H1) ≈ 10-12 Hz | H2 is axial, showing large diaxial coupling to H1 and smaller couplings to equatorial protons on C3. |

| -OH | Variable | Singlet (broad) | - | Exchangeable proton. |

| Aromatic (Ph) | ~7.2 - 7.4 | Multiplet | - | Standard aromatic region. |

| Cyclohexyl (other) | ~1.2 - 2.2 | Multiplets | - | Overlapping signals of remaining ring protons. |

| Note: Expected values are approximate and can vary based on solvent and concentration. |

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. While a publicly available crystal structure for this compound was not located in the Cambridge Structural Database during a recent search, the solid-state structure is overwhelmingly expected to mirror the low-energy diequatorial conformation observed in solution. A crystallographic study would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the equatorial positioning of both substituents.

Chapter 4: Stereoselective Synthesis and Structural Verification

Accessing the specific (1S,2R) stereoisomer requires a synthesis that exerts precise control over the formation of the two stereocenters. One of the most reliable methods is the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction.[3] This protocol is a self-validating system; its well-understood mechanism provides the desired stereoisomer with high fidelity.

Causality of Stereoselection: The Sharpless reaction employs a catalytic amount of osmium tetroxide and a chiral ligand derived from cinchona alkaloids.[11] The ligand coordinates to the osmium center, creating a chiral pocket. The alkene (1-phenylcyclohexene) approaches this complex from the less sterically hindered face, as dictated by the ligand.[12][13] This directed [3+2] cycloaddition forms a cyclic osmate ester intermediate with a specific facial selectivity, which upon hydrolysis, yields the vicinal diol with predictable absolute stereochemistry.[12] Subsequent selective reduction of the tertiary benzylic alcohol furnishes the final product.

Experimental Protocol: Sharpless Dihydroxylation Route

This protocol is a representative example based on established procedures.[3]

-

Reaction Setup : To a stirred solution of AD-mix-β (commercially available reagent mixture containing the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) in a 1:1 mixture of t-butanol and water at 0 °C, add methanesulfonamide (CH₃SO₂NH₂).

-

Catalyst Addition : Add a solution of potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) in water. The mixture should turn a pale green.

-

Substrate Addition : Add 1-phenylcyclohexene to the reaction mixture.

-

Reaction Monitoring : Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The color may change from green to orange.

-

Quench : Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1R,2R)-1-phenylcyclohexane-1,2-diol.

-

Purification : Purify the crude diol by recrystallization or column chromatography.

-

Reduction : Subject the purified diol to selective hydrogenolysis conditions (e.g., Raney Nickel in ethanol) to reduce the tertiary hydroxyl group, yielding this compound.

-

Final Purification : Purify the final product by recrystallization to obtain the enantiomerically pure alcohol.

Chapter 5: The Structural Basis of Stereocontrol

The utility of this compound as a chiral auxiliary stems directly from its rigid diequatorial structure. When it is attached to a prochiral substrate (e.g., via an ester linkage to the hydroxyl group), the bulky, conformationally locked phenyl group acts as a stereodirecting shield.

This shielding effectively blocks one of the two faces of the reactive center (e.g., an enolate or a dienophile), forcing an incoming reagent to attack from the opposite, more accessible face.[1] This reliable facial bias is the reason for its success in controlling the stereochemical outcome of many reactions, including alkylations, aldol reactions, and cycloadditions.[14][15]

Conclusion

The structure of this compound is a textbook example of how stereochemistry and conformational preferences converge to create a molecule with exceptional utility in organic synthesis. Its absolute configuration is defined by the (1S, 2R) descriptors, while its three-dimensional shape is dominated by a rigid chair conformation where both the phenyl and hydroxyl substituents occupy equatorial positions. This preferred arrangement, which minimizes steric strain, is corroborated by extensive spectroscopic evidence, most notably the large axial-axial coupling constants observed in its ¹H NMR spectrum. The ability to reliably produce this specific structure through well-established stereoselective syntheses underpins its application as a powerful chiral auxiliary, where its conformationally locked phenyl group provides the predictable steric bias necessary to guide the formation of new stereocenters with high fidelity. For the drug development professional and research scientist, a thorough grasp of this structure is the key to unlocking its full potential in the synthesis of complex, enantiomerically pure molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chimia.ch [chimia.ch]

- 3. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound - Wikidata [wikidata.org]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. Chiral auxiliary! | PPTX [slideshare.net]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Application of Whitesell's Chiral Auxiliary

This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism, and application of trans-2-phenylcyclohexanol, a seminal chiral auxiliary developed by Professor James K. Whitesell. It is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis.

The Precursor Landscape: A Need for Practicality in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomers can exhibit drastically different biological activities.[1] The use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction—represents a robust and reliable strategy for achieving this control.[2]

In the late 1970s and early 1980s, pioneering work by E.J. Corey with 8-phenylmenthol[1][2] and B.M. Trost with mandelic acid[2] had established the power of this approach. Corey's auxiliary, in particular, demonstrated exceptional stereodirecting ability due to the steric blocking provided by the phenyl group.[3] However, the practical application of auxiliaries like (-)-8-phenylmenthol was hampered by their difficult and inefficient preparation.[1] This created a clear need within the synthetic community for a new class of chiral auxiliaries that combined high diastereoselectivity with ease of preparation and accessibility.

The Genesis of a "Powerful and Readily Available" Auxiliary

In 1985, James K. Whitesell, along with H. H. Chen and R. M. Lawrence, published a landmark paper in the Journal of Organic Chemistry titled "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary".[4][5] This publication introduced a remarkably effective and, crucially, accessible solution to the challenges of the time.[1]

Whitesell's key insight was to design a rigid cyclic structure where a phenyl group could act as a powerful stereodirecting element, yet the overall molecule could be synthesized and resolved into its constituent enantiomers efficiently. trans-2-Phenylcyclohexanol emerged as the ideal candidate.[4][5][6]

Synthesis and Enantiomeric Resolution

The genius of Whitesell's approach was not just in the design of the auxiliary but also in the practical method for its preparation in enantiomerically pure form. The initial reported synthesis involved two key methodologies:

-

Lipase-Catalyzed Kinetic Resolution: The original and highly innovative method involved the enzymatic resolution of racemic trans-2-phenylcyclohexyl chloroacetate.[4][5] By employing a lipase from Pseudomonas fluorescens, the ester bond of the (–)-enantiomer is selectively hydrolyzed, leaving the (+)-ester untouched. The resulting mixture of (–)-alcohol and (+)-ester could then be easily separated. This enzymatic approach was a significant step forward in practical chiral synthesis.[4][5]

-

Sharpless Asymmetric Dihydroxylation: A subsequent, highly efficient route involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[4][5][6] This powerful reaction creates the diol with high enantioselectivity, which is then followed by a selective reduction of the tertiary hydroxyl group using Raney nickel to furnish the desired enantiomer of trans-2-phenylcyclohexanol.[4][5]

These accessible synthetic routes made both enantiomers of the auxiliary readily available, a stark contrast to the challenges associated with predecessors like 8-phenylmenthol.[6]

The Mechanism of Stereocontrol: A Conformationally Rigid Shield

The efficacy of trans-2-phenylcyclohexanol as a chiral auxiliary stems from its well-defined conformational preference and the powerful steric influence of the phenyl group. When attached to a prochiral substrate, such as forming an ester with glyoxylic acid, the auxiliary adopts a rigid chair conformation.

The bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. In this conformation, it effectively shields one face of the reactive center (the enolate or dienophile), forcing an incoming reagent to approach from the less hindered opposite face. This principle provides a predictable and highly effective model for the observed stereoselectivity.

References

Enantioselective Synthesis of trans-2-Phenylcyclohexanol: An In-depth Technical Guide

Introduction

trans-2-Phenylcyclohexanol is a crucial chiral auxiliary and building block in asymmetric synthesis, widely employed by researchers, scientists, and drug development professionals. Its enantiomers provide a powerful tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of trans-2-phenylcyclohexanol, presenting detailed experimental protocols, comparative data, and visualizations of the key synthetic pathways.

Core Synthetic Strategies

The enantioselective synthesis of trans-2-phenylcyclohexanol can be broadly categorized into two primary approaches: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. This guide will delve into the most effective and commonly employed methods within these categories.

1. Enzymatic Kinetic Resolution of Racemic trans-2-Phenylcyclohexanol

Kinetic resolution is a widely used and highly efficient method for obtaining both enantiomers of trans-2-phenylcyclohexanol. This strategy relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic starting material. Lipases, particularly from Pseudomonas fluorescens, have proven to be exceptionally effective for this purpose.

The general workflow involves the acylation of racemic trans-2-phenylcyclohexanol, followed by the selective enzymatic hydrolysis of one of the enantiomeric esters. The unreacted ester and the produced alcohol can then be separated and hydrolyzed to yield both enantiomers of the target compound in high enantiomeric purity.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of trans-2-phenylcyclohexanol.

Quantitative Data: Enzymatic Kinetic Resolution

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Chloroacetylation | Racemic trans-2-phenylcyclohexyl chloroacetate | 94 | - |

| Enzymatic Resolution | (-)-(1R,2S)-trans-2-Phenylcyclohexanol | 96 (of theoretical) | >96.5 |

| Hydrolysis of (+)-Ester | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | 96 (of theoretical) | >96.5 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [1][2]

A. Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate [1][2]

-

To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).

-

The mixture is heated at reflux with stirring for 6 hours.

-

After cooling, a saturated solution of sodium bicarbonate (350 mL) is carefully added, and stirring is continued for 3 hours.

-

The organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

-

The crude product is distilled to afford racemic trans-2-phenylcyclohexyl chloroacetate as a colorless liquid.

B. Enzymatic Hydrolysis [1][2]

-

A mixture of racemic trans-2-phenylcyclohexyl chloroacetate (135 g, 0.534 mol) and a phosphate buffer (pH 7) is prepared.

-

Pseudomonas fluorescens lipase is added, and the pH is maintained at 7.0 by the controlled addition of 1 N sodium hydroxide.

-

The reaction is monitored until approximately 50% hydrolysis is achieved.

-

The mixture is then extracted with dichloromethane. The organic layer contains the unreacted (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate.

-

The aqueous layer is acidified and extracted to yield (-)-(1R,2S)-trans-2-phenylcyclohexanol.

C. Hydrolysis of (+)-(1S,2R)-trans-2-Phenylcyclohexyl Chloroacetate [1][2]

-

The recovered (+)-ester is dissolved in methanol.

-

A solution of 2 N sodium hydroxide is added, and the mixture is refluxed for 3 hours.

-

After cooling, the pH is adjusted to 7, and the mixture is extracted with dichloromethane.

-

The organic layer is dried and concentrated to give (+)-(1S,2R)-trans-2-phenylcyclohexanol.

2. Sharpless Asymmetric Dihydroxylation

A powerful alternative for the direct asymmetric synthesis of trans-2-phenylcyclohexanol is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[3][4] This method allows for the preparation of either enantiomer of the product with high enantioselectivity by selecting the appropriate chiral ligand (either (DHQ)2PHAL or (DHQD)2PHAL). The resulting diol is then selectively reduced to the desired trans-2-phenylcyclohexanol.[3]

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

Caption: Synthetic route via Sharpless asymmetric dihydroxylation.

Quantitative Data: Sharpless Asymmetric Dihydroxylation

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Dihydroxylation | (1R,2S)-1,2-dihydroxy-1-phenylcyclohexane | 99 | >99 |

| Selective Reduction | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | 94 | >99 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation and Reduction [3]

A. Asymmetric Dihydroxylation of 1-Phenylcyclohexene [3]

-

To a stirred mixture of tert-butanol (250 mL) and water (250 mL) is added AD-mix-β (70 g).

-

The mixture is cooled to 0 °C, and 1-phenylcyclohexene (10.0 g, 63.2 mmol) is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

Sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude chiral diol.

B. Selective Reduction of the Diol [3]

-

The crude diol is dissolved in ethanol.

-

Raney nickel is added carefully under an inert atmosphere.

-

The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude trans-2-phenylcyclohexanol.

-

Purification by recrystallization affords the enantiomerically pure product.

3. Other Enantioselective Methods

Besides the two primary methods detailed above, several other strategies have been developed for the enantioselective synthesis of trans-2-phenylcyclohexanol. While detailed, readily scalable protocols are less commonly documented than for the lipase resolution and Sharpless dihydroxylation, these methods offer valuable alternatives.

Quantitative Data: Alternative Enantioselective Syntheses

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Reduction[5] | 2-Phenylcyclohexanone | NADP-dependent enzymes | - | High |

| Asymmetric Hydroboration[2] | 1-Phenylcyclohexene | Isopinocampheylborane | - | 97 |

| Enantioselective Protonation[6] | 2-Phenylcyclohexanone Enolate | α-Sulfinyl alcohols | - | - |

| Nucleophilic Ring Opening[2][7] | Cyclohexene oxide | Phenyllithium, chiral Schiff base ligand | - | up to 67 |

Logical Relationship: Asymmetric Synthesis vs. Kinetic Resolution

Caption: Conceptual comparison of asymmetric synthesis and kinetic resolution.

Conclusion

The enantioselective synthesis of trans-2-phenylcyclohexanol is well-established, with enzymatic kinetic resolution and Sharpless asymmetric dihydroxylation standing out as the most robust and high-yielding methods. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and availability of reagents and equipment. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereocontrolled production of this important chiral auxiliary.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands [scielo.org.mx]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation for the Synthesis of (1S,2R)-2-phenylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting prochiral alkenes into vicinal diols.[1][2] Developed by K. Barry Sharpless, who was a co-recipient of the 2001 Nobel Prize in Chemistry for this work, the reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to control the stereochemical outcome.[1][3] This guide provides a detailed technical overview of the SAD reaction, focusing on its application in the synthesis of the valuable chiral auxiliary, (+)-(1S,2R)-2-phenylcyclohexanol, from 1-phenylcyclohexene. The synthesis is a multi-step process where the SAD reaction is the key chirality-inducing step.

Reaction Principle and Mechanism

The SAD reaction converts an alkene to a syn-diol using osmium tetroxide (OsO₄) as the catalyst. The enantioselectivity is controlled by a chiral ligand derived from cinchona alkaloids, typically dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives.[1][4] A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is required to regenerate the Os(VIII) catalyst in the catalytic cycle, dramatically reducing the required amount of the toxic and expensive osmium tetroxide.[1][5]

The reaction is often performed using commercially available premixed reagents known as AD-mix-α (containing the DHQ-based ligand (DHQ)₂PHAL) and AD-mix-β (containing the DHQD-based ligand (DHQD)₂PHAL).[1][5] The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of either enantiomer of the diol product. For the synthesis of (+)-(1S,2R)-2-phenylcyclohexanol, the precursor (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol is required. This is achieved using the (DHQD)₂PHAL ligand, which is present in AD-mix-β.[6]

The reaction mechanism involves the formation of a complex between OsO₄ and the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][5] Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The co-oxidant then re-oxidizes the osmium catalyst, allowing it to re-enter the catalytic cycle.[1]

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

The synthesis of (+)-(1S,2R)-2-phenylcyclohexanol from 1-phenylcyclohexene is a two-stage process. The first stage is the Sharpless asymmetric dihydroxylation to produce (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol. The second stage involves the conversion of this diol to the target molecule. The following protocols are adapted from a verified Organic Syntheses procedure.[6]

-

Reaction Setup: A 3-liter flask equipped with a mechanical stirrer and thermometer is charged with water (375 mL).

-

Reagent Addition: While stirring, the following reagents are added sequentially: potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).[6]

-

Substrate Addition: 1-Phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL) are added to the mixture.[6]

-

Reaction: The mixture is stirred vigorously at room temperature (around 20-23 °C) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by adding solid sodium sulfite (50 g) and stirring for an additional hour.

-

Extraction: Ethyl acetate (500 mL) is added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 250 mL).

-

Work-up: The combined organic layers are washed with 2 N KOH solution (250 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol as a white solid.[6]

The conversion of the cis-diol to the trans-2-phenylcyclohexanol involves selective tosylation and subsequent reduction. A detailed procedure for this transformation can also be found in the cited Organic Syntheses publication.[6]

Quantitative Data

The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene demonstrates high efficiency and exceptional stereocontrol.

| Substrate | Ligand | Product | Yield (Crude) | Enantiomeric Excess (ee) | Reference |

| 1-Phenylcyclohexene | (DHQD)₂PHAL | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | 99% | 99% | [6] |

| 1-Phenylcyclohexene | (DHQ)₂PHAL | (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 99% | 97-98.9% | [6] |

The final product, (+)-(1S,2R)-2-phenylcyclohexanol, was obtained with an enantiomeric purity of >99.5% ee after the subsequent conversion and purification steps.[6]

Experimental Workflow Visualization

The overall workflow for the key dihydroxylation step is summarized below.

Caption: General experimental workflow for the dihydroxylation step.

Conclusion

The Sharpless asymmetric dihydroxylation is a powerful and highly predictable method for the enantioselective synthesis of chiral diols. Its application to 1-phenylcyclohexene provides an efficient route to (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol with excellent yield and enantioselectivity. This diol serves as a key intermediate for producing valuable chiral auxiliaries like (+)-(1S,2R)-2-phenylcyclohexanol, underscoring the SAD reaction's significant impact in the fields of chemical research and drug development. The availability of pre-packaged AD-mix reagents and robust, well-documented procedures makes this a highly accessible and reliable transformation for laboratory and industrial applications.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of (1S,2R)-2-Phenylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (1S,2R)-2-phenylcyclohexanol. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. The data presented is for the enantiomer, (-)-(1R,2S)-trans-2-phenylcyclohexanol, as spectroscopic data for enantiomers are identical.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.17–7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 3.64 | ddd, J = 10.8, 10.8, 5.4 Hz | 1H | CH-OH |

| 2.42 | ddd, J = 16.5, 10.8, 5.4 Hz | 1H | CH-Ph |

| 2.11 | m | 1H | Cyclohexyl CH |

| 1.84 | m | 2H | Cyclohexyl CH₂ |

| 1.76 | m | 1H | Cyclohexyl CH |

| 1.62 | s | 1H | OH |

| 1.25–1.53 | bm | 4H | Cyclohexyl CH₂ |

Data obtained from a 300 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.8 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 127.9 | Aromatic CH |

| 126.4 | Aromatic CH |

| 74.0 | CH-OH |

| 53.0 | CH-Ph |

| 34.7 | Cyclohexyl CH₂ |

| 33.5 | Cyclohexyl CH₂ |

| 26.1 | Cyclohexyl CH₂ |

| 25.1 | Cyclohexyl CH₂ |

Data obtained from a 90 MHz spectrum.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3592, 3461 | O-H stretch |

| 2941, 2863 | C-H stretch (aliphatic) |

| 1604 | C=C stretch (aromatic) |

| 1497 | C=C stretch (aromatic) |

| 1451 | C-H bend (aliphatic) |

Data obtained from an IR spectrum.[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for analyzing solid samples.

Sample Preparation (ATR method):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Data Summary: (1S,2R)-2-Phenylcyclohexanol

This document provides the molecular weight and associated chemical data for the compound (1S,2R)-2-phenylcyclohexanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chiral organic compound. Its molecular properties are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| Molecular Weight | 176.25 g/mol | [1][4] |

| IUPAC Name | (1S,2R)-2-phenylcyclohexan-1-ol | [1] |

| CAS Number | 34281-92-0 | [2][5][6] |

Note on Data Applicability:

The user request specified the inclusion of detailed experimental protocols and visualizations of signaling pathways or workflows. For the determination of a compound's molecular weight, these requirements are not applicable. Molecular weight is a fundamental, calculated property derived from the chemical formula, which is determined through established analytical techniques like mass spectrometry and elemental analysis. There are no signaling pathways or complex experimental workflows involved in the calculation of this intrinsic property.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-phenylcyclohexan-1-ol [stenutz.eu]

- 6. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

(1S,2R)-2-phenylcyclohexanol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of (1S,2R)-2-phenylcyclohexanol

This technical guide provides a comprehensive overview of the melting and boiling points of the chiral compound this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile intermediate. The document details its key physical constants and outlines the standard experimental protocols for their determination.

Physicochemical Data Presentation

This compound, a chiral alcohol, is a white to off-white crystalline powder at room temperature.[1] Its stereochemistry makes it a crucial building block in the asymmetric synthesis of various pharmaceuticals.[1] The melting and boiling points are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols.

The quantitative data for these physical properties are summarized in the table below. It is important to note that boiling points are highly dependent on ambient pressure.

| Parameter | Value | Conditions |

| Melting Point | 63 - 67 °C | Atmospheric Pressure |

| 64 - 66 °C | (lit.)[2][3] | |

| 65 °C | ||

| Boiling Point | 276 - 281 °C | (lit.) at 760 mmHg[2][3][4][5] |

| 278.5 °C | at 760 mmHg[6][7] | |

| 105 °C | at 3 mmHg (Lit.)[1] |

Note: "lit." refers to literature values.

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory techniques for the characterization and purity verification of organic compounds.[8] Pure compounds typically exhibit sharp melting points, whereas impurities tend to depress and broaden the melting range.[8]

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] Crush the crystalline solid using a mortar and pestle if necessary.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the sample. A rapid heating rate can be used initially to find an approximate melting range.[8] For an accurate measurement, repeat the process with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting).[10][11] This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] Two common methods are detailed below.

2.2.1. Micro-Determination (Thiele Tube Method)

This method is advantageous when only a small quantity of the substance is available (less than 0.5 mL).[13]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Heating oil (e.g., paraffin oil)

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[14]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end downwards.[15][16]

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing heating oil, ensuring the sample is positioned near the middle of the oil.[13]

-

Heating: Gently heat the side arm of the Thiele tube.[13] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[13][15]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[13] Record this temperature.

2.2.2. Simple Distillation Method

This method is suitable when a larger volume (at least 5-10 mL) of the sample is available.[12][13]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heat source (heating mantle)

-

Boiling chips or a stir bar

Procedure:

-

Apparatus Setup: Assemble the simple distillation apparatus. Place the liquid sample and a few boiling chips into the distillation flask.[13]

-

Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.[13][15]

-

Heating: Heat the liquid to a gentle boil.

-

Observation and Recording: As the vapor condenses and collects in the receiving flask, monitor the thermometer. The stable temperature reading observed during the distillation of the bulk of the liquid is the boiling point.[13][15]

-

Pressure Correction: Record the atmospheric pressure, as the boiling point varies with it.[12][13]

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a supplied chemical sample such as this compound.

Caption: Workflow for the experimental characterization of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. (1S,2R)-(+)-TRANS-2-PHENYL-1-CYCLOHEXANOL | 34281-92-0 [amp.chemicalbook.com]

- 4. (1R,2S)-(-)-TRANS-2-PHENYL-1-CYCLOHEXANOL | 98919-68-7 [chemicalbook.com]

- 5. 98919-68-7 CAS MSDS ((1R,2S)-(-)-TRANS-2-PHENYL-1-CYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (1R,2S)-2-phenylcyclohexanol | CAS#:98919-68-7 | Chemsrc [chemsrc.com]

- 7. Cyclohexanol,2-phenyl-, (1R,2R)-rel- | CAS#:16201-63-1 | Chemsrc [chemsrc.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

commercial availability and cost of (1S,2R)-2-phenylcyclohexanol

This technical guide provides comprehensive information on the commercial availability, cost, and experimental protocols for (1S,2R)-2-phenylcyclohexanol, a chiral auxiliary widely used in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. It is important to note that while some suppliers offer the (+)-trans enantiomer (1S,2R), others may list the (-)-trans enantiomer (1R,2S). Researchers should verify the specific enantiomer required for their application.

Table 1: Commercial Suppliers of this compound and its Enantiomer

| Supplier | Product Name | CAS Number | Notes |

| Parchem | (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol | 34281-92-0 | Specialty chemical supplier.[1] |

| Fisher Scientific (TCI America) | (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol, 98.0+% | 34281-92-0 | Available in various quantities.[2] |

| Chem-Impex | (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol | 34281-92-0 | Purity ≥ 97.5% (chiral purity).[3][4] |

| CymitQuimica | (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol | 34281-92-0 | Distributed for TCI, intended for lab use.[5] |

| Strem | (1S,2R)-2-Phenyl-1-cyclohexanol, 98% (99% ee) | 34281-92-0 | Sold in collaboration with Daicel for research.[6] |

| Sigma-Aldrich | (1R,2S)-trans-2-Phenyl-1-cyclohexanol, 99% | 98919-68-7 | This specific product is discontinued.[7] |

| CP Lab Safety (TCI America) | (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol, 100mg | 98919-68-7 | Distributor for TCI America.[8] |

Cost Analysis

The cost of this compound can vary significantly based on the supplier, purity, and quantity purchased. The following table summarizes publicly available pricing information. Researchers are advised to request quotes from suppliers for the most current pricing and for bulk quantities.

Table 2: Cost of this compound

| Supplier | Catalog Number | Quantity | Price (USD) |

| Fisher Scientific (TCI America)[2] | T1491100MG | 100 mg | $171.49 |

| Fisher Scientific (TCI America)[2] | T14911G | 1 g | $1,025.24 |

| Strem[6] | 08-1270 | 100 mg | $156.00 |

Technical Data

This compound is a white to off-white crystalline powder.[3][4] Key technical specifications are summarized below.

Table 3: Technical Specifications of (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

| Property | Value | Source(s) |

| CAS Number | 34281-92-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| Molecular Weight | 176.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | 105 °C / 3 mmHg | [3] |

| Optical Rotation | [α]20/D = +55° to +61° (c=1 in Methanol) | [3][4] |

| Purity | ≥97.5% to ≥98.0% | [2][3] |

Experimental Protocols

This compound is a valuable chiral auxiliary and intermediate in organic synthesis. One common application is its synthesis via methods like the Sharpless asymmetric dihydroxylation.[9][10][11] A representative experimental protocol for its preparation is detailed below, based on procedures from Organic Syntheses.

This protocol describes the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate, followed by hydrolysis to yield the desired enantiomer.

Materials:

-

(-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate (0.206 mol)

-

2 N Sodium hydroxide (250 mL)

-

Methanol (100 mL)

-

3 N Sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Petroleum ether (30–60°C)

Procedure: [12]

-

A 500-mL round-bottomed flask is charged with a mixture of 52.0 g (0.206 mol) of (−)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate, 250 mL of 2 N sodium hydroxide, and 100 mL of methanol.

-

The mixture is stirred at reflux for 3 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pH is adjusted to 7 with approximately 35 mL of 3 N sulfuric acid.

-

The mixture is then poured into 500 mL of water and extracted with two 150-mL portions of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated on a rotary evaporator at 35°C to yield a colorless solid.

-

The crude product is recrystallized from 100 mL of petroleum ether (30–60°C) at -20°C to afford (+)-(1S,2R)-trans-2-phenylcyclohexanol as colorless needles.

Expected Yield: Approximately 35.8 g (96% of theory).[12]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of enantiomerically pure trans-2-phenylcyclohexanol, highlighting key synthetic strategies.

Caption: Synthetic workflow for this compound.

References

- 1. parchem.com [parchem.com]

- 2. (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol | CymitQuimica [cymitquimica.com]

- 6. strem.com [strem.com]

- 7. (1R,2S)-trans-2-Phenyl-1-cyclohexanol 99 98919-68-7 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Evolution of Asymmetric Control: A Technical Guide to Chiral Auxiliaries and the Legacy of 2-Phenylcyclohexanol

For Immediate Release

In the intricate world of synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. This technical guide provides an in-depth exploration of the historical development of chiral auxiliaries, with a focused analysis on the pivotal role of 2-phenylcyclohexanol. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the principles, applications, and experimental methodologies that have shaped the field of asymmetric synthesis.

The concept of a chiral auxiliary, a temporary chiral moiety introduced to a prochiral substrate to direct the stereochemical outcome of a reaction, has been a cornerstone of asymmetric synthesis for decades. The pioneering work of E.J. Corey and B.M. Trost in the mid-1970s and early 1980s laid the foundation for this powerful strategy, introducing auxiliaries like 8-phenylmenthol and mandelic acid.[1] However, the synthetic accessibility of these early auxiliaries presented limitations. A significant advancement came in 1985 when J. K. Whitesell introduced trans-2-phenylcyclohexanol as a highly effective and more readily available alternative.[2] This development broadened the accessibility and application of chiral auxiliary-mediated asymmetric reactions.